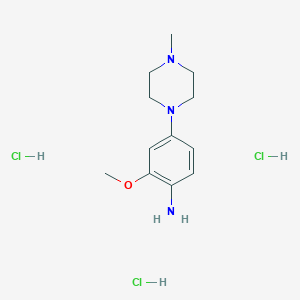

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride

Beschreibung

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is a synthetic organic compound featuring a substituted aniline core with a methoxy group at the 2-position and a 4-methylpiperazine moiety at the 4-position of the benzene ring. The trihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical synthesis applications. This compound is frequently employed as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic derivatives.

Eigenschaften

IUPAC Name |

2-methoxy-4-(4-methylpiperazin-1-yl)aniline;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O.3ClH/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2;;;/h3-4,9H,5-8,13H2,1-2H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXFLOSXZJAJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine with 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

- Reaction Conditions:

- Solvent: Iso-butanol or 2-butanol

- Acid catalyst: Trifluoroacetic acid (TFA)

- Temperature: 100 °C (reflux)

- Time: 2 to 18 hours depending on specific protocol

- Procedure:

- A mixture of 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine and 2-methoxy-4-(4-methylpiperazin-1-yl)aniline is combined with trifluoroacetic acid in anhydrous 2-butanol.

- The reaction mixture is heated at reflux for several hours.

- After cooling, the mixture is neutralized with saturated sodium bicarbonate solution.

- Extraction with ethyl acetate and drying over anhydrous sodium sulfate follows.

- Purification is typically achieved by flash silica gel chromatography using dichloromethane-methanol mixtures.

- Yields:

Reaction with p-Toluenesulfonic Acid in Isopropyl Acetate

- Reaction Conditions:

- Solvent: Isopropyl acetate

- Catalyst: p-Toluenesulfonic acid (p-TSA)

- Temperature: 80 °C

- Time: Overnight (approximately 12-18 hours)

- Procedure:

- Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is reacted with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline in the presence of p-TSA.

- The reaction mixture is stirred at 80 °C overnight.

- Post-reaction, solvent removal, basification with sodium bicarbonate, and extraction with ethyl acetate are performed.

- The crude product is purified by column chromatography.

- Yield:

Detailed Data Table of Preparation Conditions and Yields

| Entry | Reaction Components | Solvent | Catalyst/Acid | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine + 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 2-Butanol | Trifluoroacetic acid | 100 | 2 | 81 | Flash silica gel chromatography (DCM-MeOH-TEA) |

| 2 | Same as Entry 1 | Iso-butanol | Trifluoroacetic acid | 100 | 4 | 75 | Flash silica gel chromatography (DCM-MeOH) |

| 3 | Same as Entry 1 | 2-Butanol | Trifluoroacetic acid | Reflux (~100) | 5 | 72 | Column chromatography (DCM-MeOH) |

| 4 | Same as Entry 1 | 1-Butanol | Trifluoroacetic acid | 100 | 18 | 65 | Flash silica gel chromatography (DCM-MeOH) |

| 5 | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate + 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | Isopropyl acetate | p-Toluenesulfonic acid | 80 | Overnight | 25 | Column chromatography (MeOH-DCM) |

Abbreviations: DCM = dichloromethane; MeOH = methanol; TEA = triethylamine

Analytical and Purification Notes

- Purification Techniques: Flash silica gel chromatography with solvent systems such as dichloromethane-methanol mixtures, sometimes with triethylamine, is the preferred method to isolate the pure compound.

- Neutralization: After acidic reaction conditions, neutralization with saturated sodium bicarbonate solution is critical to quench the reaction and facilitate extraction.

- Drying: Organic layers are typically dried over anhydrous sodium sulfate or magnesium sulfate before concentration.

- Characterization: The compounds are characterized by ^1H NMR, LC-MS, and sometimes by HPLC to confirm purity and identity.

Research Findings and Observations

- The use of trifluoroacetic acid in alcoholic solvents (2-butanol, iso-butanol, 1-butanol) at elevated temperatures (100 °C) provides the best yields and reproducibility for the synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline derivatives.

- Longer reaction times (up to 18 hours) tend to decrease yield slightly, possibly due to side reactions or decomposition.

- Alternative acid catalysts such as p-toluenesulfonic acid in isopropyl acetate yield significantly lower product amounts, suggesting that TFA is superior for this transformation.

- Microwave-assisted synthesis has also been reported for related piperazine derivatives, offering rapid reaction times and efficient product formation, though specific data for this exact compound is limited.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also utilized in the development of new biochemical assays .

Medicine: It is used in the development of drugs targeting specific molecular pathways .

Industry: In industrial applications, the compound is used in the production of various chemical products. It is also employed in the development of new materials and technologies .

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride, emphasizing differences in substituents and their implications:

Key Structural and Functional Differences:

Piperazine Substitution :

- The 4-methylpiperazine group in the target compound improves lipophilicity and membrane permeability compared to unsubstituted piperazine derivatives (e.g., 2-methoxy-4-(piperazin-1-yl)aniline trihydrochloride ) .

- 4-Propylpiperazine (as in the ethoxy analog) introduces greater steric bulk, which may enhance metabolic stability but reduce solubility .

- Alkoxy Group Position: 2-Methoxy vs.

Alkoxy Chain Length :

Research Findings:

- The target compound has been used in synthesizing pyrimido-oxazine derivatives , where its methylpiperazine moiety contributes to strong interactions with kinase active sites .

- The 3-methoxy isomer (CAS: 1785080-59-2) demonstrates the critical role of substitution patterns in crystallinity and solubility, as positional changes alter packing efficiency in solid-state forms .

- 2-Ethoxy-4-(4-propylpiperazin-1-yl)aniline trihydrochloride (CAS: 1803611-02-0) exemplifies how alkyl chain extensions on piperazine can optimize pharmacokinetic profiles in drug candidates .

Biologische Aktivität

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂Cl₃N₃O, with a molecular weight of approximately 330.68 g/mol. The compound features a methoxy group, an aniline moiety, and a piperazine ring, which are crucial for its biological activity. The trihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes. It has been shown to modulate the activity of various biological targets, leading to significant biological effects. Notably, it acts as an inhibitor against certain kinases involved in cancer pathways, suggesting its potential as a therapeutic agent in oncology.

Biological Activity

Research indicates that this compound exhibits significant activity in several areas:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit kinase activity, which is vital in cancer cell proliferation. Its effectiveness as a potential anticancer agent is supported by various assays that measure cell viability and proliferation in cancer cell lines .

- Multidrug Resistance Reversal : The compound has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. It shows promise in inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms that contribute to MDR .

- Neuropharmacological Effects : The piperazine ring present in the structure suggests interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound exhibited an EC₅₀ value of approximately 25 µM against breast cancer cells (MCF-7), indicating potent anticancer properties .

- MDR Reversal : In experiments using MDCK-MDR1 cells overexpressing P-glycoprotein, the compound showed effective inhibition of drug efflux, enhancing the cytotoxicity of co-administered chemotherapeutics like doxorubicin. This suggests its potential role as an adjuvant therapy in cancer treatment to overcome drug resistance .

- Neuropharmacological Applications : Preliminary studies indicate that the compound may interact with serotonin receptors, which could lead to antidepressant-like effects in animal models. Further research is needed to elucidate these mechanisms and validate therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-chloro-2-methoxyaniline with N-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.

Salt formation : Treat the free base with concentrated hydrochloric acid (HCl) to precipitate the trihydrochloride salt.

Critical parameters include:

- Reaction temperature : Elevated temperatures (>100°C) improve substitution efficiency but may increase side products.

- Stoichiometry : Excess N-methylpiperazine (1.5–2.0 eq) ensures complete conversion .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the trihydrochloride salt.

- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption.

- Stability : Monitor pH in aqueous solutions (optimal pH 4–6); decomposition occurs above 60°C .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H⁺]⁺ at m/z 221.3 for the free base; trihydrochloride adducts appear as clusters) .

- Elemental Analysis : Validate chloride content (~30–32% for trihydrochloride) .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for this compound using SHELX software?

- Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.

Key considerations:

- Hydrogen bonding : Analyze intermolecular interactions (e.g., NH···Cl) to explain crystal packing.

- Validation : Use WinGX/ORTEP for geometry checks (bond lengths/angles within 3σ of expected values) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like LRRK2 (Leucine-rich repeat kinase 2), a Parkinson’s disease target.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

- SAR Analysis : Compare with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify critical substituents for activity .

Q. How can discrepancies in reported solubility or reactivity be analyzed and resolved?

- Methodological Answer :

- Solubility Conflicts : Use high-throughput solubility assays (e.g., nephelometry in DMSO/PBS mixtures) to quantify pH-dependent solubility (e.g., higher solubility at pH < 5 due to protonation) .

- Reactivity Discrepancies : Conduct kinetic studies (UV-Vis monitoring) under controlled O₂/moisture levels to isolate degradation pathways.

- Statistical Analysis : Apply multivariate regression to identify outliers in published datasets (e.g., Arrhenius plot deviations due to impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.